![molecular formula C6H5ClFN B1432188 2-Chloro-4-fluoro-3-methylpyridine CAS No. 1227496-67-4](/img/structure/B1432188.png)
2-Chloro-4-fluoro-3-methylpyridine
Overview
Description
2-Chloro-4-fluoro-3-methylpyridine is a chemical compound with the molecular formula C6H5ClFN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Chloro-4-fluoro-3-methylpyridine, often involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-3-methylpyridine consists of a pyridine ring with chlorine, fluorine, and methyl substituents. The molecular weight of this compound is 145.56 .Scientific Research Applications
Agrochemical Industry Applications
2-Chloro-4-fluoro-3-methylpyridine: is a key intermediate in the synthesis of various agrochemicals. The introduction of fluorine atoms into agrochemical compounds can significantly enhance their biological activity, stability, and selectivity. This compound, due to its unique structure, can be used to develop novel pesticides and herbicides with improved efficacy and reduced environmental impact .
Pharmaceutical Industry Applications
In the pharmaceutical industry, 2-Chloro-4-fluoro-3-methylpyridine derivatives are utilized for their potential biological activities. The trifluoromethyl group, in particular, is a common feature in many drug molecules due to its ability to improve metabolic stability and increase binding affinity to biological targets. This compound serves as a building block for the synthesis of various drugs, including those with anti-inflammatory and antimicrobial properties .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines, synthesized using 2-Chloro-4-fluoro-3-methylpyridine as an intermediate, are crucial in the development of active ingredients for both agrochemical and pharmaceutical products. The trifluoromethyl group contributes to the physicochemical properties that are beneficial for the activity of these compounds .
Development of Fluorinated Organic Chemicals
The compound is also significant in the broader context of fluorinated organic chemical development. Its incorporation into various molecules is a subject of ongoing research, with the aim of discovering new applications and enhancing the properties of existing materials .
Veterinary Medicine Applications
Similar to its use in human pharmaceuticals, 2-Chloro-4-fluoro-3-methylpyridine and its derivatives find applications in veterinary medicine. The modification of compounds with fluorine atoms can lead to the creation of veterinary drugs that are more effective and have longer-lasting effects .
Functional Materials Development
The unique characteristics of 2-Chloro-4-fluoro-3-methylpyridine make it a valuable component in the development of functional materials. These materials may have applications in various industries, including electronics and catalysis, where the properties imparted by fluorine atoms are particularly advantageous .
Research on Biological Activities
The compound is used in research to study the impact of fluorine atoms on biological activities. By incorporating it into different molecular frameworks, researchers can observe changes in biological activity and physical properties, leading to insights that drive innovation in drug discovery and material science .
Environmental Impact Studies
Lastly, 2-Chloro-4-fluoro-3-methylpyridine is used in environmental impact studies to understand the behavior of fluorinated compounds in the ecosystem. Its role in the degradation processes and interaction with other environmental factors is crucial for assessing the safety and sustainability of fluorinated chemicals .
Safety and Hazards
Future Directions
Fluoropyridines, including 2-Chloro-4-fluoro-3-methylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are increasingly being used in the development of new agricultural products and pharmaceuticals . The interest towards the development of fluorinated chemicals has been steadily increasing .
properties
IUPAC Name |
2-chloro-4-fluoro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOJKEOUUVBMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-methylpyridine | |
CAS RN |
1227496-67-4 | |
Record name | 2-Chloro-4-fluoro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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